5-Mercapto-1,2,3-thiadiazole sodium salt

Vue d'ensemble

Description

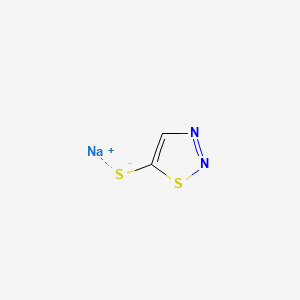

5-Mercapto-1,2,3-thiadiazole sodium salt is a chemical compound with the molecular formula C2HN2NaS2. It is a sodium salt derivative of 5-mercapto-1,2,3-thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mécanisme D'action

Target of Action

It’s known that the 1,3,4-thiadiazole motif, which is a structural subunit in 5-mercapto-1,2,3-thiadiazole sodium salt, is present in numerous products with remarkable biological activities .

Mode of Action

It’s known that derivatives of 1,3,4-thiadiazole, a structural component of this compound, have been employed as ligands for metal complexes .

Biochemical Pathways

It’s known that derivatives of 1,3,4-thiadiazole, a structural component of this compound, have diverse biological activities .

Action Environment

It’s known that the compound should be handled with care to avoid dust formation and contact with skin and eyes .

Analyse Biochimique

Biochemical Properties

5-Mercapto-1,2,3-thiadiazole sodium salt plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiol-containing enzymes, leading to the formation of disulfide bonds. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and redox balance . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to thiol groups in proteins, leading to the formation of disulfide bonds and subsequent changes in protein structure and function . Additionally, this compound can inhibit or activate enzymes by interacting with their active sites, thereby modulating their catalytic activity . These molecular interactions can result in significant changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defense mechanisms and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, the compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing metabolic flux and metabolite levels . Additionally, this compound can affect the levels of key metabolites, such as glutathione, which is essential for maintaining cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific cellular compartments, where it exerts its effects on cellular processes . The distribution of this compound within tissues can also influence its overall biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can therefore have significant implications for its biological activity and therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-mercapto-1,2,3-thiadiazole sodium salt typically involves the reaction of 5-mercapto-1,2,3-thiadiazole with sodium hydroxide. The reaction is carried out in an aqueous medium, where the thiadiazole compound is dissolved in water, and sodium hydroxide is added to the solution. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

5-Mercapto-1,2,3-thiadiazole sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur and nitrogen atoms in the thiadiazole ring, which provide reactive sites for different chemical transformations .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding thiol or amine derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiol or amine derivatives. Substitution reactions typically result in the formation of new thiadiazole-containing compounds .

Applications De Recherche Scientifique

5-Mercapto-1,2,3-thiadiazole sodium salt has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs and therapeutic agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities and applications.

5-Mercapto-1,2,4-thiadiazole: A structural isomer with different reactivity and properties.

2-Mercapto-5-methyl-1,3,4-thiadiazole: A methyl-substituted derivative with unique chemical and biological properties.

Uniqueness

5-Mercapto-1,2,3-thiadiazole sodium salt is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse reactivity and wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications .

Activité Biologique

5-Mercapto-1,2,3-thiadiazole sodium salt (C2HN2NaS2) is a compound of significant interest in biological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound contains a thiadiazole ring which is known for its biological activity. The presence of the thiol group (-SH) contributes to its reactivity and interaction with various biological molecules.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that derivatives containing the 1,3,4-thiadiazole motif demonstrate enhanced antibacterial properties, particularly against Gram-positive bacteria.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| 5-Amino-2-[(2-phenylthiazol-4-yl)methylthio]-1,3,4-thiadiazole | High | Escherichia coli |

| 4-Halo derivatives | Variable | Various Gram-negative bacteria |

The effectiveness of these compounds often correlates with the presence of electronegative substituents on the phenyl ring, enhancing their interaction with bacterial cell membranes .

Anticancer Activity

Research has indicated that this compound and its derivatives possess anticancer properties. For instance, a study evaluated several derivatives against human cancer cell lines (SKNMC for neuroblastoma, HT-29 for colon cancer, and PC3 for prostate cancer) using the MTT assay.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 3d (Ortho chlorine derivative) | 15 | SKNMC |

| 3h (Meta methoxy derivative) | 25 | HT-29 |

| Doxorubicin (control) | 10 | PC3 |

While none of the synthesized derivatives surpassed doxorubicin's efficacy as a reference drug, certain compounds showed promising results in inhibiting cancer cell proliferation .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with thiol-containing enzymes, potentially leading to the formation of disulfide bonds which can inhibit or activate enzymatic activity depending on the context.

- Gene Expression Modulation : It influences cellular signaling pathways and gene expression related to oxidative stress responses. This modulation can enhance antioxidant defenses in cells .

- Cellular Metabolism Alteration : The compound has been observed to affect metabolic pathways within cells, impacting overall cellular function and viability .

Study on Antimicrobial Activity

A recent study synthesized various thiadiazole derivatives and assessed their antimicrobial efficacy. The results indicated that compounds with halogen substitutions exhibited increased antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, para-substituted compounds showed superior activity against Staphylococcus aureus compared to ortho-substituted ones .

Anticancer Study

In another investigation focusing on anticancer properties, several derivatives were tested for their cytotoxic effects on different cancer cell lines. The study revealed that while some derivatives showed effective inhibition of cell growth at specific concentrations (0.1 - 500 µg/mL), they did not outperform established chemotherapeutics like doxorubicin .

Propriétés

IUPAC Name |

sodium;thiadiazole-5-thiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S2.Na/c5-2-1-3-4-6-2;/h1,5H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUPQFWBIIOQQE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)[S-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN2NaS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.